Superior Bronchodilator Potency of Levisoprenaline Compared to Salbutamol
In a study assessing bronchodilator actions against serotonin-induced bronchoconstriction, levisoprenaline (laevoisoprenaline) demonstrated significantly higher potency than salbutamol. When administered by cumulative intravenous injection, salbutamol was found to be approximately eight times less potent than levisoprenaline on a weight basis [1]. This indicates that a higher mass of salbutamol is required to achieve the same degree of bronchodilation as levisoprenaline.
| Evidence Dimension | Bronchodilator Potency (intravenous) |
|---|---|
| Target Compound Data | Potency set as baseline (1x) |
| Comparator Or Baseline | Salbutamol: Potency ~0.125x (8 times less potent) |
| Quantified Difference | ~8-fold greater potency for levisoprenaline |
| Conditions | Cumulative intravenous injection against serotonin-induced bronchoconstriction |
Why This Matters
This direct potency comparison is crucial for respiratory research and clinical procurement, where a higher potency compound like levisoprenaline may be preferred for its enhanced efficacy in in vivo models of bronchoconstriction.
- [1] NSTL. The bronchodilator actions of laevoisoprenaline, rimiterol and salbutamol, administered by cumulative intravenous injection. (Details provided by search result). View Source
